Dioncopeltine A

Description

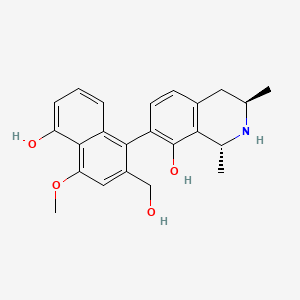

Structure

3D Structure

Properties

CAS No. |

60158-81-8 |

|---|---|

Molecular Formula |

C23H25NO4 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

(1R,3R)-7-[5-hydroxy-2-(hydroxymethyl)-4-methoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol |

InChI |

InChI=1S/C23H25NO4/c1-12-9-14-7-8-17(23(27)20(14)13(2)24-12)21-15(11-25)10-19(28-3)22-16(21)5-4-6-18(22)26/h4-8,10,12-13,24-27H,9,11H2,1-3H3/t12-,13-/m1/s1 |

InChI Key |

ZQSUAGVTKAZDJV-CHWSQXEVSA-N |

SMILES |

CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)O)O |

Isomeric SMILES |

C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)O)O |

Canonical SMILES |

CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)O)O |

Origin of Product |

United States |

Structural Elucidation of Dioncopeltine a

Spectroscopic and Chiroptical Methods

The complete stereostructure of this compound was established through a comprehensive analysis involving various spectroscopic and chiroptical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry were employed to determine the connectivity of the atoms within the molecule. Chiroptical methods, which measure the interaction of the molecule with polarized light, were crucial in establishing the absolute configuration of the chiral centers and the stereochemistry of the molecule.

X-ray Crystallography

The definitive three-dimensional structure of this compound was confirmed by X-ray crystallography. This powerful technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained from X-ray crystallography provided unequivocal evidence for the complete stereostructure of this compound, corroborating the findings from spectroscopic and chiroptical analyses.

Biosynthetic Pathways and Regulation of Dioncopeltine a

Elucidation of the Acetogenic Polyketide Biosynthetic Pathway

Extensive studies, particularly those involving isotopic labeling, have definitively established that Dioncopeltine A, along with other structurally related naphthylisoquinoline alkaloids such as dioncophylline A, is synthesized exclusively from acetate (B1210297) units. oup.comresearchgate.netoup.com This contrasts with the typical biosynthesis of tetrahydroisoquinoline alkaloids, which are derived from aromatic amino acids.

Feeding experiments utilizing 13C-labeled acetate have been crucial in demonstrating the acetogenic nature of this compound biosynthesis. These studies have shown a clear incorporation of 13C-labeled acetate units into both the naphthalene (B1677914) and isoquinoline (B145761) portions of the molecule. oup.comoup.com Advanced spectroscopic techniques, such as 2D INADEQUATE NMR, have provided unambiguous evidence for the intact incorporation of these C2 units, thereby mapping the polyketide folding pattern. oup.com These findings confirm that both molecular halves of this compound originate from common polyketide precursors derived from acetate. The biosynthesis of related naphthalene compounds, such as plumbagin (B1678898) and droserone, also follows this acetate pathway. oup.comresearchgate.netresearchgate.net

Table 1: Isotopic Labeling of this compound

| Precursor Used | Incorporated Moiety | Biosynthetic Origin | Key Findings | Reference(s) |

| 13C2-Acetate | Naphthalene part | Acetogenic | Clear incorporation of 13C2-units visualized by 2D INADEQUATE NMR, confirming polyketide folding. | oup.comoup.com |

| 13C2-Acetate | Isoquinoline part | Acetogenic | Identical incorporation patterns to the naphthalene part, indicating derivation from common polyketide precursors. | oup.comoup.com |

| 13C-Acetate | Naphthalene moiety | Acetogenic | Confirmed acetogenic origin of related naphthoquinones (plumbagin, droserone) and tetralones (isoshinanolone) via acetate pathway. | oup.comresearchgate.netresearchgate.net |

The pathway leading to this compound involves the action of polyketide synthases (PKSs). These enzymes are responsible for the stepwise assembly of polyketide chains from simple carboxylic acid precursors, primarily acetyl-CoA and malonyl-CoA. researchgate.netscribd.com The biosynthesis of the naphthalene moiety begins with a pentaketide (B10854585) intermediate, which is formed through the PKS-catalyzed condensation of acetyl-CoA and malonyl-CoA, followed by incomplete reduction and dehydration steps. researchgate.net While specific PKS gene clusters responsible for this compound biosynthesis have not been detailed in the provided literature, the involvement of PKS enzymes in constructing the foundational polyketide backbone is well-established. researchgate.netscribd.com

Environmental and Biotic Stress Responses on Biosynthesis

The production of this compound and related naphthylisoquinoline alkaloids is significantly influenced by environmental and biotic stress factors, leading to a redirection of metabolic flux.

The biosynthetic pathway leading to this compound is characterized as being largely stress-sensitive. oup.comoup.com Exposure to various stress conditions, including chemical elicitors (such as methyl jasmonate), biotic factors, and physical stimuli (like mechanical wounding), can lead to the inhibition of the pathway responsible for synthesizing the isoquinoline portion of the molecule. oup.comoup.com This stress response mechanism is observed in plants belonging to the Dioncophyllaceae and Ancistrocladaceae families. oup.comoup.com

Table 2: Impact of Stress on this compound Biosynthesis

| Stress Type | Specific Examples | Impact on Biosynthesis | Resulting Accumulation | Reference(s) |

| Chemical Stress | Methyl jasmonate | Inhibition of isoquinoline part biosynthesis | Accumulation of naphthalene moiety in the form of naphthoquinones and tetralones. | oup.comoup.com |

| Biotic Stress | (General mention) | Inhibition of isoquinoline part biosynthesis | Accumulation of naphthalene moiety in the form of naphthoquinones and tetralones. | oup.comoup.com |

| Physical Stress | Mechanical wounding | Inhibition of isoquinoline part biosynthesis | Accumulation of naphthalene moiety in the form of naphthoquinones and tetralones. | oup.comoup.com |

| General Stress | Exposure to chemical, biotic, or physical stress | Halts production of the isoquinoline part; blocks transamination step. | Naphthalene moiety accumulates as naphthoquinones (e.g., plumbagin, droserone) and tetralones (e.g., isoshinanolone). | oup.comresearchgate.netoup.com |

A notable consequence of stress-induced inhibition of the isoquinoline biosynthesis is the concomitant accumulation of naphthalene-derived compounds. oup.comoup.com Specifically, when the pathway for forming the isoquinoline moiety is disrupted, the plant redirects its metabolic resources, leading to an increased production and accumulation of naphthoquinones, such as plumbagin and droserone, and the chiral tetralone, isoshinanolone. oup.comresearchgate.netoup.comresearchgate.net This phenomenon is attributed to the blockage of a critical transamination step required for the formation of the isoquinoline part of the alkaloid. researchgate.netoup.com These stress-induced naphthalene-related compounds are thought to play a role as defensive "chemical weapons" for the plant. oup.comoup.com

Compound List:

this compound

Dioncophylline A

Plumbagin

Droserone

Isoshinanolone

Korupensamine A

Total Synthesis and Chemical Modification Strategies

Methodological Advances in Total Synthesis of Dioncopeltine A

The total synthesis of this compound and other naphthylisoquinoline (NIQ) alkaloids hinges on the stereocontrolled formation of the biaryl bond, which dictates the absolute configuration of the molecule and, consequently, its biological activity. Several key strategies have emerged to address this challenge.

The construction of the sterically hindered biaryl linkage in this compound with high atroposelectivity is the cornerstone of its total synthesis. Early approaches often resulted in low yields and poor stereoselectivity. However, significant progress has been made through the development of methods that allow for the controlled synthesis of the desired atropisomer. These strategies often involve the use of chiral auxiliaries or catalysts to induce facial selectivity during the crucial C-C bond formation step. The central chirality within the isoquinoline (B145761) portion of the molecule can also be exploited to control the axial chirality of the biaryl bond during coupling reactions nih.gov.

One of the most successful and versatile strategies for the atroposelective synthesis of NIQ alkaloids is the "lactone concept," which will be discussed in detail in the following section. This method has proven to be particularly effective in overcoming the steric hindrance associated with the biaryl coupling.

A groundbreaking approach for the atroposelective synthesis of NIQ alkaloids, including the structural backbone of this compound, is the "lactone concept" developed by Bringmann and coworkers. This strategy ingeniously circumvents the direct and often unselective intermolecular coupling of the two aromatic moieties. Instead, it involves the intramolecular formation of a lactone-bridged biaryl intermediate.

The key steps of this methodology are:

Esterification: The naphthalene (B1677914) and isoquinoline precursors are first linked via an ester bond.

Intramolecular Coupling: A palladium-catalyzed intramolecular coupling reaction (e.g., Heck or Suzuki-type coupling) is then employed to form the biaryl C-C bond, resulting in a configurationally unstable biaryl lactone.

Dynamic Kinetic Resolution: The crucial step involves a dynamic kinetic resolution (DKR) of the rapidly interconverting atropisomeric lactones. This is achieved through a stereoselective ring-opening of the lactone bridge using a chiral reducing agent or nucleophile. This process selectively converts one of the atropisomers into a stable, ring-opened product with a defined axial configuration core.ac.uknih.govprinceton.edu.

This method allows for the synthesis of either atropisomer from a common precursor by simply choosing the appropriate enantiomer of the chiral reagent for the ring-opening step. The efficiency and high stereoselectivity of the lactone concept have made it a powerful tool in the synthesis of a wide array of biarylic natural products sci-hub.st.

Table 1: Key Features of the Lactone Concept in Atroposelective Synthesis

| Feature | Description | Reference |

| Intramolecular Approach | Reduces the entropic barrier for C-C bond formation. | sci-hub.st |

| Configurationally Unstable Intermediate | The lactone bridge allows for rapid interconversion of atropisomers. | core.ac.uk |

| Dynamic Kinetic Resolution | Enables the selective formation of one atropisomer with high enantiomeric excess. | nih.govnih.govwikipedia.org |

| Atropo-divergent Synthesis | Allows access to both atropisomers from a single precursor. | sci-hub.st |

The formation of the biaryl bond in this compound requires the coupling of two ortho-substituted aromatic rings, which is a sterically demanding transformation. Directed ortho-arylation has emerged as a powerful strategy to overcome this challenge. This method involves the use of a directing group on one of the aromatic rings to position a transition metal catalyst for a regioselective C-H activation and subsequent arylation.

While direct application to this compound synthesis is not extensively documented, the principles have been successfully applied to the synthesis of related sterically hindered biaryls dicp.ac.cn. For instance, palladium-catalyzed directed C-H arylation has been used to synthesize chiral ortho-substituted biaryl diamines ntnu.no. The choice of the directing group and the catalytic system is crucial for achieving high yields and selectivity in these transformations organic-chemistry.org. The development of new ligands and catalysts continues to expand the scope of ortho-arylation reactions for the construction of highly substituted biaryl systems researchgate.net.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, including the biaryl linkages found in NIQ alkaloids nih.govmdpi.comresearchgate.netresearchgate.net. This palladium-catalyzed reaction between an organoboron compound and an organic halide offers mild reaction conditions and high functional group tolerance nih.gov.

In the context of this compound and related NIQ synthesis, the Suzuki-Miyaura coupling can be employed in several ways:

Intermolecular Coupling: Direct coupling of a naphthalene-boronic acid derivative with an isoquinoline halide, or vice versa. The challenge in this approach is to control the atroposelectivity, which can sometimes be achieved with the use of chiral ligands or by leveraging the existing chirality in one of the coupling partners nih.govnih.gov.

Intramolecular Coupling: As part of the "lactone concept," an intramolecular Suzuki-Miyaura coupling can be used to form the lactone-bridged biaryl intermediate.

Recent advancements have focused on developing highly active catalyst systems that can facilitate the coupling of sterically hindered substrates at room temperature, which is particularly relevant for the synthesis of tetra-ortho-substituted biaryls like those found in some NIQ alkaloids organic-chemistry.org.

Table 2: Comparison of Synthetic Strategies for Biaryl Bond Formation

| Strategy | Advantages | Disadvantages | Key References |

| Lactone Concept | High atroposelectivity, atropo-divergent, applicable to highly hindered systems. | Requires multi-step sequence to form and cleave the lactone. | core.ac.uksci-hub.st |

| Directed ortho-Arylation | High regioselectivity, atom-economical. | Requires a directing group which may need to be installed and removed. | dicp.ac.cnntnu.no |

| Suzuki-Miyaura Coupling | Mild conditions, high functional group tolerance, commercially available reagents. | Atroposelectivity can be challenging for sterically hindered substrates in intermolecular reactions. | nih.govnih.govnih.gov |

Synthetic Approaches to this compound Analogues and Derivatives

The promising biological activity of this compound has motivated the synthesis of analogues and derivatives to explore structure-activity relationships (SAR) and develop compounds with improved therapeutic properties.

The derivatization of this compound and other NIQ alkaloids has primarily focused on modifying the peripheral functional groups to enhance their antimalarial activity and pharmacokinetic properties. The goal is to identify analogues with increased potency, reduced toxicity, and activity against drug-resistant strains of Plasmodium falciparum nih.govnih.govmdpi.comukm.mymdpi.com.

Key areas of modification include:

Substitution on the Aromatic Rings: Introducing or modifying substituents on the naphthalene and isoquinoline rings can influence the electronic properties and steric interactions of the molecule, potentially leading to stronger binding to the biological target.

Modification of the Isoquinoline Nitrogen: The secondary amine in the tetrahydroisoquinoline ring is a common site for derivatization, allowing for the introduction of various alkyl or acyl groups.

Changes to the Stereochemistry: The synthesis of diastereomers and enantiomers of the natural product is crucial for understanding the stereochemical requirements for biological activity.

Studies on related NIQ alkaloids have shown that even minor structural changes can have a significant impact on their antiplasmodial potency. For example, the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings are known to be important for activity. The development of efficient synthetic routes, such as those described above, is essential for the generation of diverse libraries of analogues for biological screening and SAR studies.

Synthesis of Dimeric Naphthylisoquinoline Alkaloids

Dimeric naphthylisoquinoline (NIQ) alkaloids represent a structurally fascinating and pharmacologically significant class of natural products. rsc.orgresearchgate.net These complex molecules are exclusively found in tropical lianas from the Ancistrocladaceae and Dioncophyllaceae families. rsc.org Their unique architecture, characterized by up to three consecutive chiral axes and multiple stereogenic centers, presents a formidable challenge for synthetic chemists. rsc.orgwilddata.cn The total synthesis of these compounds, including this compound, is crucial for confirming their structure, enabling the preparation of analogues, and conducting detailed biological studies.

The central challenge in constructing these dimeric alkaloids is the stereocontrolled formation of the biaryl bond that links the two monomeric naphthylisoquinoline units. The steric hindrance around the coupling sites and the need to control the resulting axial chirality (atropisomerism) have driven the development of innovative synthetic strategies.

Biomimetic Oxidative Coupling

One of the primary approaches to synthesizing these dimers mimics their proposed biosynthetic pathway, which involves the phenolic oxidative coupling of two monomeric precursors. This biomimetic strategy typically employs strong oxidizing agents to forge the sterically hindered C-C biaryl bond. Researchers have explored various reagents to achieve this transformation, with the outcomes often depending on the specific substrates and reaction conditions.

Key findings in this area include:

Reagent-Controlled Coupling: The choice of oxidant can influence the regioselectivity of the coupling, leading to different dimeric skeletons.

Yield and Selectivity: While biomimetic approaches are conceptually elegant, they can sometimes suffer from low yields and the formation of multiple isomers, necessitating complex purification steps.

Mechanism: The reaction is believed to proceed through the generation of radical species on the electron-rich naphthalene rings of the monomers, which then combine to form the dimer.

Modern Cross-Coupling Methodologies

To overcome the limitations of oxidative coupling, more controlled and convergent strategies have been developed, primarily relying on transition-metal-catalyzed cross-coupling reactions. These methods allow for the pre-functionalization of the monomeric units, leading to a more predictable and often higher-yielding bond formation.

A notable example is the first total synthesis of ancistrocladidine (B1201045), a rare 7,3'-linked naphthylisoquinoline alkaloid. nih.gov The key step in this synthesis was the formation of the highly hindered biaryl linkage through the ortho-arylation of a naphthol with an aryllead triacetate. nih.gov Although initial attempts to use a more convergent heteroaryl lead species were unsuccessful, a simpler aryllead triacetate proved effective. nih.gov The subsequent elaboration of the resulting biaryl aldehyde over ten steps yielded a mixture of ancistrocladidine and its atropisomer. nih.gov

The table below summarizes various synthetic strategies employed in the synthesis of dimeric naphthylisoquinoline alkaloids and related compounds.

| Target Compound Family | Key Synthetic Strategy | Description | Challenges Addressed |

| Dimeric Naphthylisoquinolines | Biomimetic Oxidative Coupling | Employs strong oxidizing agents to mimic the natural biosynthetic pathway, coupling two monomeric units. | Mimics natural processes; conceptually straightforward. |

| Ancistrocladidine (7,3'-linked) | Ortho-arylation with Aryllead Triacetate | Formation of the sterically hindered biaryl bond by reacting a naphthol with a prepared aryllead triacetate. nih.gov | Control over regioselectivity for a specific linkage type; formation of a highly hindered bond. nih.gov |

| General Dimeric Alkaloids | Transition-Metal Cross-Coupling | Utilizes catalysts (e.g., Palladium) to couple pre-functionalized monomeric units (e.g., Suzuki, Stille, Negishi reactions). | Improved yields and selectivity compared to oxidative coupling; convergent approach. |

| Axially Chiral Biaryls | Atroposelective Synthesis | Employs chiral auxiliaries, catalysts, or substrates to control the stereochemistry of the newly formed chiral axis. | Control of axial chirality, leading to a single atropisomer. |

The development of these synthetic routes is a testament to the advancements in modern organic chemistry. These strategies not only provide access to the natural products themselves but also open avenues for creating structurally diverse analogues for further pharmacological evaluation. The ability to modify the core structures, linkage points, and stereochemistry is essential for exploring the structure-activity relationships within this potent class of alkaloids.

Structure Activity Relationship Sar Studies and Molecular Design

Analysis of Structural Features Influencing Biological Activities

Investigations into the biological effects of dioncopeltine A and its analogues have highlighted the critical roles of specific functional groups, particularly amine and hydroxyl moieties, in dictating activity profiles.

The presence of a free amine function in this compound has been identified as essential for its growth-inhibitory effects. Modifications or removal of this amine group significantly diminish or abolish its activity researchgate.netnih.gov. Similarly, the hydroxyl (OH) functions, particularly the 8-OH group on the isoquinoline (B145761) moiety, are prerequisites for its potent activity against Plasmodium falciparum. Studies have indicated that while a free phenolic OH-function appears essential for any activity, modifications to the OH function can sometimes lead to a distinct increase in activity, suggesting a nuanced role for these groups researchgate.netnih.gov. For instance, the 8-O-alkylated derivatives of dioncophylline A (a closely related compound) have shown pronounced effects, indicating that specific substitutions at these hydroxyl positions can modulate potency researchgate.net.

Derivatization of this compound and its analogues has been a key strategy in SAR studies, revealing how structural alterations influence biological outcomes. For example, this compound itself demonstrates potent antimalarial activity, with IC50 values as low as 0.008 µM against the NF54 strain of P. falciparum researchgate.net. However, its potency is diminished against multidrug-resistant strains, such as W2, exhibiting an IC50 of 0.304 µM and a resistance index (RI) of 38.1 researchgate.netnih.gov. This difference in activity highlights the impact of structural context on efficacy against resistant parasites.

Furthermore, this compound has shown significant cytotoxic activity against leukemia cell lines, with reported IC50 values of approximately 0.46 µM against CCRF-CEM and 0.69 µM against CEM/ADR5000 cells uni-mainz.de. Studies involving modifications of the hydroxyl groups, such as 8-O-alkylation, have demonstrated that such alterations can lead to enhanced activity researchgate.net. The preparation and testing of selected analogues have further elucidated that derivatization can improve the activity of this compound, for instance, in its insecticidal properties ebi.ac.uk. These findings underscore the potential for rationally designed modifications to fine-tune the biological profile of this compound.

Quantitative Structure-Activity Relationship (QSAR) Guided Studies

QSAR approaches have proven invaluable in understanding the complex interplay between the structural features of NIQ alkaloids and their biological activities. By correlating structural variations with potency, QSAR models provide a rational basis for designing novel compounds with enhanced efficacy and improved drug-like properties.

The complex isolation process and limited availability of natural NIQ alkaloids have driven efforts to synthesize simplified, yet potent, analogues. QSAR-guided studies have been instrumental in this endeavor, enabling the synthesis of novel antiplasmodial NIQ analogues that are more accessible and potentially more efficacious nih.govnih.gov. These studies aim to identify core structural elements responsible for activity while reducing molecular complexity, thereby streamlining synthesis and potentially improving pharmacokinetic profiles. For instance, research has explored structural modifications based on QSAR insights to develop compounds with reduced cytotoxicity while retaining potent anti-parasitic activity nih.gov.

QSAR studies have elucidated critical structural determinants for both anti-parasitic and cytotoxic activities. For anti-parasitic effects, the presence of free amine and specific hydroxyl groups are crucial researchgate.netnih.gov. Variations in substitution patterns on the naphthalene (B1677914) and isoquinoline moieties, as well as the nature of the linkage between these two units (e.g., C,C-coupling), significantly influence potency and selectivity against different parasite strains, including drug-resistant ones nih.govresearchgate.netnih.gov. For cytotoxic activity against cancer cells, specific structural features and modifications have been correlated with enhanced potency and altered mechanisms of action, such as induction of autophagy or cell cycle arrest uni-mainz.de.

Table 1: Anti-Parasitic Activity of this compound and Related Compounds

| Compound | Target Parasite | Strain/Type | IC50 (µM) | IC50 (µg/mL) | Source |

| This compound | P. falciparum | NF54 (sensitive) | 0.008 | - | researchgate.net |

| This compound | P. falciparum | W2 (resistant) | 0.304 | - | researchgate.net |

| This compound | P. falciparum | NF54 | - | 0.014 | nih.gov |

| This compound | P. berghei | Anka | - | 0.015 | nih.gov |

| Dioncophylline C | P. falciparum | NF54 | 0.038 | - | researchgate.net |

| Dioncophylline C | P. falciparum | NF54 | - | 0.014 | nih.gov |

| Dioncophylline C | P. berghei | Anka | - | 0.015 | nih.gov |

Chemo Ecological Significance and Biological Role

Function of Dioncopeltine A as Phytoalexin in Plant Defense Mechanisms

Phytoalexins are antimicrobial compounds that are synthesized by plants de novo and accumulate rapidly at sites of infection or stress. While direct studies extensively detailing this compound's role as a phytoalexin are limited, its chemical nature and the biological context of its production strongly support this defensive function. Plants in the Dioncophyllaceae family, including Triphyophyllum peltatum, are known to produce a variety of bioactive compounds as a defense mechanism.

Role in Plant-Herbivore and Plant-Microbe Interactions

The ecological role of this compound extends to mediating interactions with both herbivores and microbes, which are significant threats to plant survival.

Plant-Herbivore Interactions:

There is compelling evidence to suggest that this compound plays a crucial role in defending its host plant against herbivorous insects. While direct studies on this compound are scarce, research on the closely related dioncophylline A, also found in Triphyophyllum peltatum, has demonstrated significant anti-herbivore properties. Dioncophylline A has been shown to be a potent growth-retarding agent against the larvae of the polyphagous pest insect Spodoptera littoralis. When larvae were fed a diet containing dioncophylline A, they exhibited high mortality rates, reduced growth, and a significantly extended larval period.

Given the structural similarity between dioncophylline A and this compound, it is highly likely that this compound possesses similar insecticidal or feeding deterrent properties. The presence of these alkaloids in the plant tissues makes them unpalatable and toxic to herbivores, thus reducing the amount of damage the plant sustains. This chemical defense is a critical adaptation for the plant's survival and reproductive success.

Plant-Microbe Interactions:

The antimicrobial properties of naphthylisoquinoline alkaloids and related compounds suggest a role for this compound in defending against microbial pathogens. Extracts from plants in the Dioncophyllaceae family have shown antifungal properties against certain plant-pathogenic fungi. For instance, dioncophylline B has demonstrated such activity. Furthermore, the broader class of naphthoquinones, which are biosynthetically related to this compound and also produced by these plants under stress, are known for their strong antimicrobial effects.

Advanced Research Directions and Future Perspectives

Development of Novel Analogues with Optimized Biological Profiles

The inherent antimalarial activity of Dioncopeltine A ebi.ac.ukru.nlasm.orgnih.gov presents a strong foundation for the development of novel analogues. Future research efforts are focused on optimizing its biological profile, which may include enhancing potency, improving selectivity against parasitic targets over host cells, increasing solubility, and refining pharmacokinetic properties. Structure-activity relationship (SAR) studies on related naphthylisoquinoline alkaloids, such as dioncophylline A, have demonstrated that specific structural modifications can significantly impact biological activity. For instance, modifications to hydroxyl (OH) groups, particularly through 8-O-alkylation, have been shown to yield compounds with pronounced increases in activity ebi.ac.ukacs.org. Furthermore, the application of Quantitative Structure-Activity Relationship (QSAR) guided studies aims to design simplified and more accessible novel antimalarial analogues nih.gov. Computational approaches, including molecular docking, have already identified specific analogues, such as ZINC06441799, exhibiting improved binding affinities to key parasitic targets like falcipain-2, indicating a promising direction for analogue design researchgate.net.

Table 1: Illustrative Structure-Activity Relationship Insights from Dioncophylline A Analogues The principles derived from studying analogues of closely related compounds like dioncophylline A provide valuable guidance for the analogue development of this compound.

| Modification/Analogue Type | Key Structural Feature | Observed Effect on Activity | Reference |

| Free amine function | Essential for growth inhibitory effect | Loss of activity | ebi.ac.ukacs.org |

| Modification of OH function | Varies | Partial increase in activity | ebi.ac.ukacs.org |

| 8-O-alkyl derivatives (e.g., 8-O-benzylated) | Alkylation at the 8-O position | Pronounced increase in activity | ebi.ac.ukacs.org |

| 8-O-(p-bromobenzyl)dioncophylline A (16) | Specific 8-O-alkylation | >15-fold improvement in EC50 (insecticidal) | ebi.ac.ukacs.org |

Integration of Omics Technologies in Mechanistic Research

A comprehensive understanding of this compound's mechanism of action requires the integration of advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics researchgate.netnih.gov. By applying these high-throughput methodologies to Plasmodium parasites and their interactions within the host, researchers can elucidate the precise molecular targets and biochemical pathways that this compound modulates. This systems biology approach can reveal how the compound exerts its antimalarial effects and identify potential resistance mechanisms that may arise, thereby informing strategies to counteract them. Such integrated analyses are crucial for uncovering novel therapeutic targets and pathways that could be exploited by this compound or its optimized derivatives, ultimately advancing the development of more effective antimalarial interventions.

Application of Advanced Biophysical Techniques for Target Interaction Studies

Advanced biophysical techniques are indispensable for characterizing the molecular interactions between drug candidates and their biological targets, providing critical insights for drug discovery and development longdom.orgcriver.comwhiterose.ac.uknuvisan.combioascent.com. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, Thermal Shift Assay (TSA), and Microscale Thermophoresis (MST) are vital for quantifying binding kinetics (association and dissociation rates), affinity (KD), and thermodynamic parameters criver.comnuvisan.com. These methods are essential for validating target engagement and elucidating the mode of action of compounds like this compound. By providing detailed, quantitative data on how this compound interacts with its target(s), these biophysical assays can guide lead optimization efforts and confirm direct target binding, thereby accelerating the path towards potential therapeutic applications.

Computational Biology and In Silico Screening for New Targets and Analogues

Computational biology and in silico screening methodologies are fundamental to modern drug discovery, offering powerful tools for identifying novel targets and designing improved analogues longdom.orgnih.govscitechnol.comnih.gov. Molecular docking and virtual screening techniques are extensively utilized to predict the binding modes and affinities of small molecules with biological targets, thereby facilitating the identification of potential therapeutic candidates from large chemical libraries researchgate.netlongdom.orgnih.govnih.gov. Quantitative Structure-Activity Relationship (QSAR) models also play a crucial role in guiding the rational design of analogues with enhanced pharmacological properties nih.gov. Specific in silico studies have focused on this compound and its analogues, including molecular docking analyses against Plasmodium falciparum falcipain-2, which successfully identified analogues with promising binding energies and interactions researchgate.net. These computational approaches significantly accelerate the early stages of drug discovery by efficiently exploring chemical space and predicting the efficacy of designed molecules.

Table 2: In Silico Docking of this compound Analogues Against Falcipain-2 This table summarizes findings from computational docking studies, highlighting the potential of this compound analogues.

| Compound/Analogue | Target Protein | Binding Energy/Interaction Score | Comparative Performance | Potential Application | Reference |

| This compound | Falcipain-2 | Best binding energy & interaction | Superior to other tested antimalarials | Antimalarial drug candidate | researchgate.net |

| ZINC06441799 | Falcipain-2 | Minimum binding energy & good interaction | Superior to other this compound analogues | Potential drug candidate | researchgate.net |

Exploration of Synergistic Effects with Other Bioactive Compounds

The exploration of synergistic effects with other bioactive compounds represents a significant research avenue for enhancing therapeutic efficacy and overcoming drug resistance natmedlib.uzmdpi.com. In the context of malaria, combination therapies are frequently employed to achieve superior clinical outcomes and mitigate the development of drug resistance. Investigating potential synergistic interactions between this compound and existing antimalarial drugs or compounds targeting different parasitic pathways could lead to more potent and robust treatment regimens. Such research would involve evaluating combinations both in vitro and in vivo to identify synergistic pairings that offer improved parasite clearance rates or reduced toxicity compared to monotherapies. This strategy is particularly relevant for complex diseases like malaria, where single agents may face challenges with resistance or limited efficacy.

Table 3: Reported Antimalarial Activity of this compound This table presents key quantitative and qualitative activity data for this compound against malaria parasites.

| Parasite Strain/Stage | Assay Type | Activity Metric | Value | Notes | Reference |

| P. berghei | In vivo | Parasitemia suppression | Almost total suppression | Against murine malaria | ebi.ac.ukru.nlasm.orgnih.gov |

| P. berghei Anka CRS | In vivo | Activity | Active | Against chloroquine-resistant strain | ebi.ac.ukru.nlnih.gov |

| P. falciparum NF54 | In vitro | IC50 | 3.3 ng/mL | rsc.org | |

| P. falciparum K1 | In vitro | IC50 | 4.8 ng/mL | rsc.org | |

| Leishmania major | In vitro | Activity | Moderately active | Against promastigotes | asm.orgresearchgate.net |

Compound Names Mentioned:

this compound

Dioncophylline A

Dioncophylline C

Jozimine A2

Jozibrevines A-C

Michellamines A, B

Ancistrocladinium A

Ancistrobrevine C

Ancistrocladisine A

5'-O-methyldioncophylline D

Jozilebomine A

Jozibrevine C

Ancistrocladinium A

Ancistrobrevine C

5'-O-methyldioncophylline D

Ancistrocladisine A

Ancistrocladine

Dioncolactone A

7-epi-dioncophylline A

5'-O-demethyl-8-O-methyl-7-epidioncophylline A

ZINC06441799

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing Dioncopeltine A, and how are conflicting spectral data resolved?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. Cross-validate results with computational simulations (e.g., density functional theory) to resolve inconsistencies. Document spectral anomalies in supplementary materials for peer review .

- Data Consistency : For ambiguous peaks, compare with synthetic analogs or use deuterated solvents to isolate solvent-shift effects .

Q. What protocols optimize the isolation of this compound from natural sources, and how do solvent systems affect extraction yields?

- Methodology : Use polarity-guided fractionation (e.g., hexane/ethyl acetate gradients) followed by HPLC purification. Quantify yields using gravimetric analysis and validate purity via melting point and HPLC-UV.

- Experimental Design : Test solvent systems (e.g., methanol vs. dichloromethane) in triplicate and statistically analyze yield differences (ANOVA) to identify optimal conditions .

Q. How are isotopic labeling techniques applied to validate this compound’s proposed biosynthetic pathways?

- Methodology : Feed ¹³C-labeled precursors to cultured producer organisms (e.g., endophytic fungi). Track incorporation via NMR and LC-MS/MS. Compare results with gene knockout strains to confirm pathway enzymes .

Advanced Research Questions

Q. What experimental frameworks (e.g., PICOT, FINER) are suitable for designing multi-target bioactivity studies of this compound?

- Framework Application :

- PICOT : Define Population (specific cell lines), Intervention (dose range), Comparison (positive/negative controls), Outcome (IC₅₀ values), Time (exposure duration) .

- FINER : Ensure feasibility by pre-screening cytotoxicity to allocate resources effectively .

Q. How can contradictory cytotoxicity data for this compound across cell lines be resolved statistically?

- Methodology : Apply meta-analysis using random-effects models to account for heterogeneity. Stratify data by cell type (e.g., cancerous vs. non-cancerous) and assess publication bias via funnel plots. Use in silico docking to clarify mechanism-driven discrepancies .

Q. What strategies improve the target specificity of this compound derivatives in structure-activity relationship (SAR) studies?

- Methodology :

- Step 1 : Synthesize analogs with systematic substitutions (e.g., hydroxylation, methylation).

- Step 2 : Test analogs against a panel of related enzymes (e.g., kinases, cytochrome P450s) to identify selectivity drivers.

- Step 3 : Use machine learning (e.g., random forest models) to correlate structural features with activity .

Q. How can conflicting reports on this compound’s antioxidant/pro-oxidant effects be reconciled?

- Methodology : Conduct redox potential assays (e.g., DPPH, FRAP) under standardized oxygen tension. Compare results with cellular ROS quantification (e.g., fluorescence probes) to distinguish extracellular vs. intracellular effects .

Methodological Guidelines

- Data Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report experimental details in supplementary files, including raw spectral data and statistical code .

- Ethical Compliance : For in vivo studies, obtain ethics approvals and document animal models/care protocols transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.